2-[2-(3,4-dimethoxybenzoyl)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide
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Overview
Description
2-[2-(3,4-dimethoxybenzoyl)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dimethoxybenzoyl group, a hydrazino group, and an oxoacetamide group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxybenzoyl)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide typically involves the reaction of 3,4-dimethoxybenzoyl chloride with hydrazine hydrate to form the intermediate 3,4-dimethoxybenzoyl hydrazine. This intermediate is then reacted with N-(1-phenylethyl)glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dimethoxybenzoyl)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-[2-(3,4-dimethoxybenzoyl)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxybenzoyl)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- 2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide
Uniqueness
2-[2-(3,4-dimethoxybenzoyl)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21N3O5 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxybenzoyl)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C19H21N3O5/c1-12(13-7-5-4-6-8-13)20-18(24)19(25)22-21-17(23)14-9-10-15(26-2)16(11-14)27-3/h4-12H,1-3H3,(H,20,24)(H,21,23)(H,22,25) |
InChI Key |
QUXASLMZBYTPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NNC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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